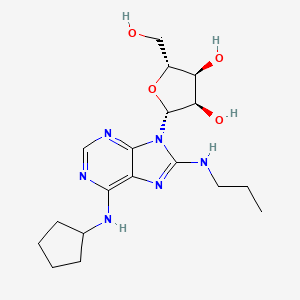
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C18H28N6O4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(propylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex purine analog with potential biological activities. Its structure includes a tetrahydrofuran ring, which contributes to its unique biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's stereochemistry plays a critical role in its biological activity. The configuration of the hydroxymethyl and amino groups influences its interaction with biological targets.
Molecular Formula
- Molecular Weight : 325.32 g/mol
- Chemical Formula : C₁₃H₁₉N₅O₅
The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes:
- Inhibition of Viral Replication : The compound can integrate into viral DNA or RNA, disrupting replication processes.
- Enzyme Interaction : It interacts with various enzymes involved in nucleotide synthesis and repair.
- Cellular Signaling : It may influence signaling pathways that regulate cell growth and division.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antiviral Properties | Inhibits viral DNA/RNA polymerases, potentially useful against viral infections. |
| Antitumor Activity | Induces apoptosis in cancer cells through interference with nucleic acid synthesis. |
| Enzyme Inhibition | Affects enzymes involved in purine metabolism and cellular signaling pathways. |
Antiviral Activity
In a study examining the antiviral properties of purine analogs, it was found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the incorporation into the viral genome, leading to defective viral particles being produced.
Antitumor Effects
Research has indicated that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in neuroblastoma cells by disrupting DNA synthesis pathways .
Enzyme Interaction Studies
The compound has been shown to inhibit key enzymes involved in purine metabolism. For instance, it was observed to inhibit 10-formyltetrahydrofolate dehydrogenase (FDH), which plays a role in folate-mediated one-carbon metabolism . This inhibition leads to altered cellular folate concentrations and impacts nucleotide biosynthesis.
Eigenschaften
CAS-Nummer |
174365-18-5 |
|---|---|
Molekularformel |
C18H28N6O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H28N6O4/c1-2-7-19-18-23-12-15(22-10-5-3-4-6-10)20-9-21-16(12)24(18)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,2-8H2,1H3,(H,19,23)(H,20,21,22)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
JKBPIGWNJYTKKJ-LSCFUAHRSA-N |
Isomerische SMILES |
CCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
Kanonische SMILES |
CCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















